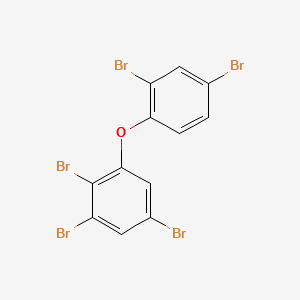

2,2',3,4',5-Pentabromodiphenyl ether

Übersicht

Beschreibung

2,2’,3,4’,5-Pentabromodiphenyl ether is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is a halogenated organic compound and is very unreactive . It is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants .

Molecular Structure Analysis

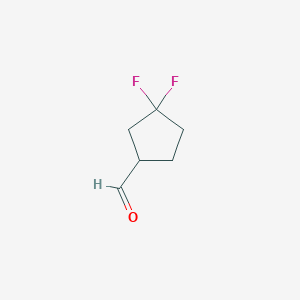

The molecular formula of 2,2’,3,4’,5-Pentabromodiphenyl ether is C12H5Br5O . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

2,2’,3,4’,5-Pentabromodiphenyl ether has a molar mass of 564.691 g·mol −1 . It appears as a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm 3 . It is not soluble in water . The boiling point is 440.8±45.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Mechanisms

- Oxidative Metabolism in Cats and Chickens : Research shows that 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), a congener of 2,2',3,4',5-pentabromodiphenyl ether, undergoes oxidative metabolism in cat liver microsomes, producing hydroxylated metabolites. Similarly, chicken liver microsomes also metabolize BDE-99, indicating potential differences in metabolism across species (Zheng et al., 2016; Zheng et al., 2015).

- Metabolite Formation in Mammals : Studies have found various hydroxylated metabolites of BDE-99, a closely related compound to 2,2',3,4',5-pentabromodiphenyl ether, in rat hepatic microsomes. These findings shed light on the metabolic pathways of these compounds in mammalian systems (Erratico et al., 2011).

Environmental Impact and Toxicology

- Environmental Persistence and Accumulation : A study on guillemot eggs from the Baltic Sea observed temporal trends in concentrations of 2,2',4,4',5-pentabromodiphenyl ether, indicating its environmental persistence and potential bioaccumulation in wildlife (Sellström et al., 2003).

- Metabolism in Human Context : Synthesis and identification of various hydroxylated metabolites of polybrominated diphenyl ethers, including compounds similar to 2,2',3,4',5-pentabromodiphenyl ether, in human blood highlight the relevance of these compounds in human health and their metabolic pathways in the human body (Rydén et al., 2012).

Analytical Techniques and Methodologies

- Analytical Detection and Quantification : Studies have developed and validated analytical methods, like ultra performance liquid chromatography-mass spectrometry, for detecting and quantifying hydroxylated metabolites of BDE-99, aiding in understanding the behavior and impact of such compounds (Erratico et al., 2010).

- Solid-Phase Microextraction for Analysis : Optimization of solid-phase microextraction techniques for analyzing persistent organic pollutants, including 2,2',3,4',5-pentabromodiphenyl ether, has been explored to improve the efficiency and accuracy of environmental monitoring of these compounds (Gago-Martínez et al., 2004).

Safety and Hazards

2,2’,3,4’,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine mediated effects on the body and possibly causing developmental effects in nursed babies . It is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact and is a moderate skin irritant .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2,2’,3,4’,5-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant .

Mode of Action

It is known that the primary degradation mechanism involves debromination, resulting in the formation of various bromodiphenyl ethers .

Biochemical Pathways

It is part of a group of polybrominated diphenyl ethers (pbdes) that are known for their significant environmental persistence, potential for bioaccumulation, and involvement in food web biomagnification .

Pharmacokinetics

Due to its lipophilic nature, it is expected to have a high potential for bioaccumulation .

Result of Action

2,2’,3,4’,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . It has also been shown to induce lipid accumulation throughout differentiation in mouse and human preadipocyte cell models in vitro .

Action Environment

The action of 2,2’,3,4’,5-Pentabromodiphenyl ether can be influenced by various environmental factors. Due to its persistence and potential for bioaccumulation, it can be widely dispersed in the environment and detected in human populations spanning diverse geographic regions . Its use and production are to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants .

Eigenschaften

IUPAC Name |

1,2,5-tribromo-3-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATFXMGTVIESIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879906 | |

| Record name | 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446254-57-5 | |

| Record name | 2,2',3,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4NK316N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BDE-99, and specifically its hydroxylated metabolites, interact with thyroid hormone receptors?

A1: While BDE-99 itself does not show significant binding affinity for thyroid hormone receptors (TRs), its hydroxylated metabolites, particularly 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90), demonstrate notable inhibitory effects on triiodothyronine (T3) binding to TRs []. This suggests that metabolic transformation of BDE-99 into hydroxylated forms can lead to endocrine disruption by interfering with thyroid hormone signaling. The presence of a hydroxyl group at the 4-position seems crucial for this interaction with TRs [].

Q2: What are the key metabolic pathways involved in the breakdown of BDE-99 in biological systems?

A2: Research indicates that oxidative metabolism plays a significant role in BDE-99 breakdown, primarily facilitated by cytochrome P450 (CYP) enzymes []. In rat hepatic microsomes, BDE-99 undergoes hydroxylation, resulting in several hydroxylated metabolites, with 4-OH-BDE-90 and 6'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (6'-OH-BDE-99) being the major products []. Specifically, CYP2A2 and CYP3A1 enzymes exhibit substantial activity in BDE-99 metabolism, with CYP3A1 showing the highest activity for the formation of 4-OH-BDE-90 []. This metabolic transformation is crucial as it can significantly impact BDE-99's bioaccumulation and potential toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)

![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)